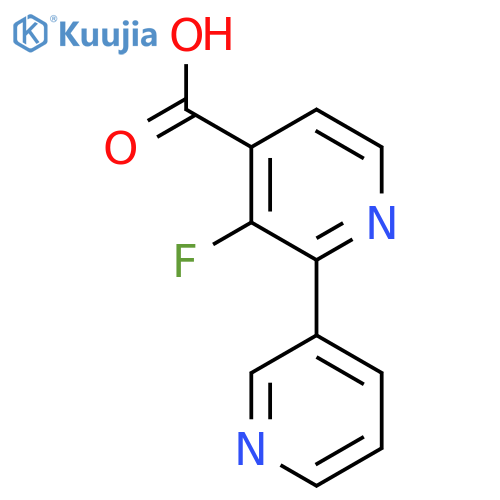

Cas no 1214335-80-4 (3-Fluoro-2-(pyridin-3-yl)isonicotinic acid)

3-Fluoro-2-(pyridin-3-yl)isonicotinic acid 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-2-(pyridin-3-yl)isonicotinic acid

- 3-Fluoro-2-(pyridin-3-yl)isonicotinic acid

-

- インチ: 1S/C11H7FN2O2/c12-9-8(11(15)16)3-5-14-10(9)7-2-1-4-13-6-7/h1-6H,(H,15,16)

- InChIKey: LNTPOETXFDWUSS-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=O)O)C=CN=C1C1C=NC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 262

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 63.1

3-Fluoro-2-(pyridin-3-yl)isonicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023025750-250mg |

3-Fluoro-2-(pyridin-3-yl)isonicotinic acid |

1214335-80-4 | 97% | 250mg |

$666.40 | 2023-09-04 | |

| Alichem | A023025750-1g |

3-Fluoro-2-(pyridin-3-yl)isonicotinic acid |

1214335-80-4 | 97% | 1g |

$1831.20 | 2023-09-04 | |

| Alichem | A023025750-500mg |

3-Fluoro-2-(pyridin-3-yl)isonicotinic acid |

1214335-80-4 | 97% | 500mg |

$980.00 | 2023-09-04 |

3-Fluoro-2-(pyridin-3-yl)isonicotinic acid 関連文献

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

3-Fluoro-2-(pyridin-3-yl)isonicotinic acidに関する追加情報

3-Fluoro-2-(pyridin-3-yl)isonicotinic Acid: A Comprehensive Overview

3-Fluoro-2-(pyridin-3-yl)isonicotinic acid (CAS No. 1214335-80-4) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of isonicotinic acids, which are derivatives of isonicotinic acid (4-pyridinecarboxylic acid). The presence of a fluoro group at the 3-position and a pyridin-3-yl substituent at the 2-position introduces intriguing electronic and steric effects, making it a promising candidate for various biological applications.

The synthesis of 3-fluoro-2-(pyridin-3-yl)isonicotinic acid involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the pyridin-3-yl moiety with high precision. The introduction of the fluoro group is often achieved through electrophilic substitution, leveraging the directing effects of existing substituents on the aromatic ring.

One of the most compelling aspects of 3-fluoro-2-(pyridin-3-yl)isonicotinic acid is its potential as a lead compound in drug discovery. Studies have demonstrated its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs) and kinases, which are implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. For example, recent research has shown that this compound exhibits selective binding to certain adenosine receptors, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of 3-fluoro-2-(pyridin-3-yl)isonicotinic acid have also been extensively investigated. Preclinical studies indicate that it possesses favorable absorption and bioavailability profiles, which are critical for its potential use as an oral medication. Additionally, its metabolic stability has been evaluated using in vitro assays, revealing that it undergoes minimal phase I metabolism, which may contribute to its prolonged half-life.

Another area of interest lies in the exploration of 3-fluoro-2-(pyridin-3-yl)isonicotinic acid as a component in combinatorial therapies. By combining this compound with other bioactive agents, researchers aim to enhance therapeutic efficacy while minimizing adverse effects. For instance, synergistic interactions with conventional chemotherapeutic agents have been observed in preclinical models, highlighting its potential role in multi-drug regimens for cancer treatment.

From a structural standpoint, 3-fluoro-2-(pyridin-3-yl)isonicotinic acid exhibits a high degree of conformational flexibility due to the presence of both aromatic and aliphatic moieties. This flexibility allows it to adopt various conformations that may be critical for binding to target proteins. Computational studies utilizing molecular docking techniques have provided valuable insights into its binding modes and interactions with key residues on target proteins.

In terms of environmental impact, 3-fluoro-2-(pyridin-3-yl)isonicotinic acid has been assessed for its biodegradability and ecotoxicity. Initial findings suggest that it undergoes rapid microbial degradation under aerobic conditions, reducing concerns about its persistence in the environment. Furthermore, acute toxicity studies indicate low toxicity to aquatic organisms, aligning with current regulatory standards for pharmaceutical compounds.

The future outlook for 3-fluoro-2-(pyridin

1214335-80-4 (3-Fluoro-2-(pyridin-3-yl)isonicotinic acid) 関連製品

- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)

- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)

- 2228592-67-2(methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate)

- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)

- 1321716-66-8(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)

- 2172169-67-2(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)

- 391896-57-4(ethyl 2-({[(4-benzoylphenyl)formamido]methanethioyl}amino)-4,5-dimethylthiophene-3-carboxylate)

- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)

- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)